molecular formula C26H20O2 B1632589 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol CAS No. 68578-79-0

4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol

Cat. No.: B1632589
CAS No.: 68578-79-0
M. Wt: 364.4 g/mol
InChI Key: ZYIGFXHZSKIVOO-OCEACIFDSA-N
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Description

4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol, also known as TPE-DOH, features two phenolic (diphenol) groups linked by a 1,2-diphenylethene-1,2-diyl bridge . Phenolic compounds, including diphenols, are known for their antioxidant properties .


Synthesis Analysis

TPE-DOH is a synthetic intermediate of aggregation-induced emission (AIE) dye for use in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .


Molecular Structure Analysis

The molecular formula of TPE-DOH is C26H20O2 . It has a molecular weight of 364.44 .


Chemical Reactions Analysis

TPE-DOH is used in the synthesis of alkyl-halogen to make ether and polymer reaction via esterification .


Physical and Chemical Properties Analysis

TPE-DOH is a powder with a melting point of 225°C (lit.) . Its predicted boiling point is 488.8±40.0 °C, and its predicted density is 1.205±0.06 g/cm3 . The predicted pKa value is 8.78±0.15 .

Scientific Research Applications

Aggregation-Induced Emission and Explosive Detection

4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol derivatives have been utilized in the synthesis of hyperbranched polymers with notable properties such as aggregation-induced emission, making them suitable for fluorescent photopatterning and optical limiting. These polymers demonstrate high thermal stability and solubility in common organic solvents. Moreover, they exhibit potential as fluorescent chemosensors for explosives detection due to their efficient quenching by picric acid, highlighting their significance in safety and security applications (Hu et al., 2012).

Acoustic Properties of Polyurethanes

Novel polyurethanes synthesized from this compound-based compounds exhibit unique acoustic properties. These materials are characterized by their solubility parameters and contain domains of semicrystalline and amorphous structures, which influence their acoustic performance. The research contributes to the development of materials with potential applications in sound insulation and acoustic engineering (Raghu et al., 2007).

Catalysis and Polymerization

This compound derivatives have been applied in catalytic processes and the polymerization of specific compounds. For instance, the synthesis of 1,2-dioxanes using tris(2,4-pentanedionato)manganese(III) demonstrates the compound's role in facilitating chemical transformations, which can be beneficial in synthetic organic chemistry and material science (Nishino et al., 1991).

Fuel Cell Technologies

In the development of fuel cell technologies, derivatives of this compound have been utilized to synthesize partially fluorinated copolymers. These copolymers are used in proton exchange membranes for direct methanol fuel cells (DMFC) and H2/air fuel cells, showcasing their importance in enhancing the performance and efficiency of renewable energy technologies (Sankir et al., 2007).

Schiff Base Derivatives and Crystallography

The compound has also been involved in the synthesis of Schiff base derivatives, leading to the analysis of their crystal structure, Hirshfeld surface, and DFT calculations. Such studies are crucial for understanding the molecular and electronic structure of materials, which can have implications in the design of novel materials for electronic, optical, and pharmaceutical applications (Km et al., 2021).

Safety and Hazards

TPE-DOH is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Future Directions

As a synthetic intermediate of aggregation-induced emission (AIE) dye, TPE-DOH has potential for use in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification . This suggests that TPE-DOH could play a significant role in the development of new materials and technologies, particularly in the field of photonic and optical materials.

Properties

IUPAC Name

4-[(E)-2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,27-28H/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIGFXHZSKIVOO-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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